molecular formula C9H4F13IO B3120279 (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol CAS No. 261761-01-7

(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol

Cat. No. B3120279
CAS RN: 261761-01-7
M. Wt: 502.01 g/mol
InChI Key: HUIAECWNXSPFSH-IWQZZHSRSA-N
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Description

(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol, commonly referred to as TIFN-ol, is a fluorinated organic compound with a wide range of applications in the laboratory. It has been used in a variety of scientific research studies due to its unique properties, including its high solubility in organic solvents, low volatility, and high stability in a variety of environments. In addition, its ability to form strong hydrogen bonds and its low toxicity make it an attractive option for use in research studies.

Scientific Research Applications

1. Heterocyclic Compound Synthesis

The compound is used in the synthesis of heterocyclic compounds containing trivalent iodine, oxygen, and boron. These compounds are structurally investigated using X-ray crystallography, indicating potential applications in the field of inorganic chemistry and material science (Nemykin et al., 2011).

2. Synthesis of Functionalised Lactones

Functionalised lactones, which have potential applications in organic synthesis and pharmaceutical research, are synthesized using this compound. The process involves acid-catalyzed intramolecular reactions, showcasing its utility in organic chemistry (Grayson & Roycroft, 1993).

3. Medical Applications: Hemocompatibility and Co-Emulsifying Properties

In biomedical applications, derivatives of this compound are synthesized for assessing hemocompatibility and co-emulsifying properties in microemulsions. This indicates its potential use in developing biomedical materials and drugs (Paleta et al., 2002).

4. Palladium-Catalyzed Reactions in Organic Synthesis

This compound is used in palladium-catalyzed reactions with terminal alkynes, highlighting its role in the synthesis of organic compounds. Such reactions are significant in the development of pharmaceuticals and complex organic molecules (Qing & Zhang, 1997).

5. Synthesis of Zwitterionic Pentacoordinate Silicates

It plays a role in the synthesis of zwitterionic pentacoordinate silicates with applications in material science and catalysis. Such compounds are relevant in the development of new materials with unique properties (Kost et al., 2000).

6. NMR Studies in Fluorine Chemistry

In fluorine chemistry, it's utilized for NMR studies, essential for understanding the structural and electronic properties of fluorinated compounds. This has implications in material science and chemical synthesis (Buchanan et al., 2003).

properties

IUPAC Name

(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodonon-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F13IO/c10-4(11,1-3(23)2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1,24H,2H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIAECWNXSPFSH-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896689
Record name (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodonon-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99325-08-3
Record name (2Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodonon-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 2
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 3
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 4
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 5
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 6
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol

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